molecular formula C10H7NO3 B1450554 3-Hydroxyquinoline-6-carboxylic acid CAS No. 1233244-78-4

3-Hydroxyquinoline-6-carboxylic acid

Cat. No.: B1450554
CAS No.: 1233244-78-4
M. Wt: 189.17 g/mol
InChI Key: YIJCKQVORNAAOU-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a hydroxyl group at the third position and a carboxylic acid group at the sixth position.

Biochemical Analysis

Biochemical Properties

3-Hydroxyquinoline-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, specifically CYP199A2, which catalyzes the regioselective oxidation of quinoline-6-carboxylic acid to produce this compound . This interaction highlights the compound’s potential as a biocatalyst in oxidative reactions. Additionally, this compound exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, quinoline derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These effects are mediated through the compound’s ability to interfere with microbial viability and inhibit the growth of cancer cells. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of cytochrome P450 enzymes, leading to the oxidation of quinoline-6-carboxylic acid . This binding interaction is crucial for the compound’s role as a biocatalyst. Additionally, this compound can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . The compound also influences gene expression by modulating the transcription of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and inhibition of microbial growth . The compound may degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant activity and inhibition of microbial growth . At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation to produce metabolites with distinct biological activities . These metabolic pathways are crucial for the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. This transport and distribution are essential for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, the compound’s localization to the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .

Another method involves the use of copper-catalyzed reactions, where copper salts and ligands such as proline are employed to facilitate the formation of the quinoline ring system. This method is considered environmentally friendly due to the use of green solvents like aqueous ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoline-6-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyquinoline-6-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-hydroxyquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJCKQVORNAAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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